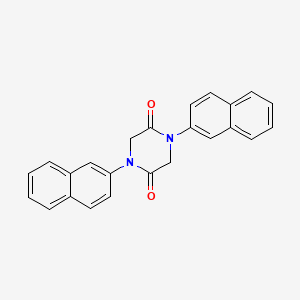
Piperazine-2,5-dione, 1,4-di(naphthalen-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-DI(2-NAPHTHYL)TETRAHYDRO-2,5-PYRAZINEDIONE is a complex organic compound characterized by its unique structure, which includes two naphthyl groups attached to a tetrahydropyrazinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DI(2-NAPHTHYL)TETRAHYDRO-2,5-PYRAZINEDIONE typically involves the reaction of 2-naphthylamine with maleic anhydride under controlled conditions. The reaction proceeds through a series of steps including cyclization and dehydration to form the final product. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 1,4-DI(2-NAPHTHYL)TETRAHYDRO-2,5-PYRAZINEDIONE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-DI(2-NAPHTHYL)TETRAHYDRO-2,5-PYRAZINEDIONE undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The naphthyl groups in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated naphthyl derivatives.
Scientific Research Applications
1,4-DI(2-NAPHTHYL)TETRAHYDRO-2,5-PYRAZINEDIONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-DI(2-NAPHTHYL)TETRAHYDRO-2,5-PYRAZINEDIONE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-DI(2-NAPHTHYL)TETRAHYDRO-2,5-PYRAZINEDIONE: Characterized by the presence of two naphthyl groups and a tetrahydropyrazinedione core.
1,4-DI(1-NAPHTHYL)TETRAHYDRO-2,5-PYRAZINEDIONE: Similar structure but with 1-naphthyl groups instead of 2-naphthyl groups.
1,4-DI(2-PHENYL)TETRAHYDRO-2,5-PYRAZINEDIONE: Contains phenyl groups instead of naphthyl groups.
Uniqueness
1,4-DI(2-NAPHTHYL)TETRAHYDRO-2,5-PYRAZINEDIONE is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C24H18N2O2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1,4-dinaphthalen-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C24H18N2O2/c27-23-16-26(22-12-10-18-6-2-4-8-20(18)14-22)24(28)15-25(23)21-11-9-17-5-1-3-7-19(17)13-21/h1-14H,15-16H2 |
InChI Key |
QWHPZKAVTSLGQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(CC(=O)N1C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















